Zinc, bis((2xi)-D-gluco-heptonato)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zinc alpha-glucoheptonate is a chelated form of zinc, where zinc ions are complexed with alpha-glucoheptonate. This compound is known for its high solubility and bioavailability, making it an effective source of zinc for various applications. Zinc is an essential trace element involved in numerous biological processes, including enzyme function, protein synthesis, and immune system support.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of zinc alpha-glucoheptonate typically involves the reaction of zinc hydroxide or zinc oxide with glucoheptonic acid. The process begins by dissolving glucoheptonic acid in water, followed by the gradual addition of zinc hydroxide or zinc oxide while stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of zinc alpha-glucoheptonate. The reaction conditions often include maintaining a specific pH and temperature to ensure complete chelation and high yield .

Industrial Production Methods: Industrial production of zinc alpha-glucoheptonate follows similar principles but on a larger scale. The process involves the use of large reactors where glucoheptonic acid and zinc hydroxide or zinc oxide are combined under controlled conditions. The reaction mixture is continuously stirred and heated to ensure uniformity and complete reaction. After the reaction is complete, the solution is concentrated and dried to obtain the solid form of zinc alpha-glucoheptonate .

Chemical Reactions Analysis

Types of Reactions: Zinc alpha-glucoheptonate can undergo various chemical reactions, including complexation, substitution, and hydrolysis. The compound’s stability and reactivity are influenced by the chelation of zinc ions with glucoheptonate, which can affect its behavior in different chemical environments.

Common Reagents and Conditions: Common reagents used in reactions with zinc alpha-glucoheptonate include acids, bases, and other chelating agents. The reaction conditions, such as pH, temperature, and solvent, play a crucial role in determining the outcome of these reactions. For example, acidic conditions can lead to the release of zinc ions from the complex, while basic conditions may enhance the stability of the chelate .

Major Products Formed: The major products formed from reactions involving zinc alpha-glucoheptonate depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, zinc alpha-glucoheptonate is used as a reagent for various analytical and synthetic applications. Its high solubility and stability make it an ideal source of zinc for preparing other zinc-containing compounds and catalysts .

Biology: In biological research, zinc alpha-glucoheptonate is utilized to study zinc’s role in cellular processes and enzyme function. It serves as a bioavailable source of zinc for in vitro and in vivo experiments, helping researchers understand zinc’s impact on cell growth, differentiation, and metabolism .

Medicine: Zinc alpha-glucoheptonate is used in medicine as a dietary supplement to address zinc deficiency. Its high bioavailability ensures efficient absorption and utilization by the body, making it effective in treating conditions related to zinc deficiency, such as impaired immune function and delayed wound healing .

Industry: In industry, zinc alpha-glucoheptonate is employed in various applications, including agriculture, where it is used as a micronutrient fertilizer to enhance plant growth and yield. Its chelated form ensures that zinc remains available to plants even in alkaline soils .

Mechanism of Action

The mechanism of action of zinc alpha-glucoheptonate involves the chelation of zinc ions with glucoheptonate, which enhances zinc’s solubility and bioavailability. Once ingested or applied, the compound dissociates, releasing zinc ions that participate in various biochemical processes. Zinc ions act as cofactors for numerous enzymes, facilitating catalytic activity and stabilizing protein structures. They also play a role in gene expression, cell signaling, and immune response .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to zinc alpha-glucoheptonate include zinc gluconate, zinc sulfate, and zinc acetate. These compounds also serve as sources of zinc and are used in various applications, such as dietary supplements and fertilizers .

Uniqueness: Zinc alpha-glucoheptonate stands out due to its high solubility and bioavailability compared to other zinc compounds. The chelation with glucoheptonate ensures that zinc remains stable and available for absorption, making it more effective in addressing zinc deficiency and enhancing plant growth in agricultural applications .

Conclusion

Zinc alpha-glucoheptonate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its high solubility and bioavailability make it an effective source of zinc, essential for various biological processes. The compound’s unique properties and preparation methods contribute to its widespread use and effectiveness in different fields.

Properties

CAS No. |

12565-63-8 |

|---|---|

Molecular Formula |

C14H26O16Zn |

Molecular Weight |

515.7 g/mol |

IUPAC Name |

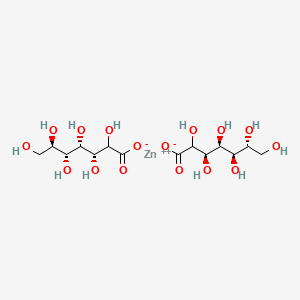

zinc;(3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |

InChI |

InChI=1S/2C7H14O8.Zn/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6?;/m11./s1 |

InChI Key |

OSNZINYBJQTKQS-KMRXSBRUSA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(C(=O)[O-])O)O)O)O)O)O.[Zn+2] |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.